molecular formula C9H17BO2 B572586 4-Propylcyclohex-1-enylboronic acid CAS No. 1256346-34-5

4-Propylcyclohex-1-enylboronic acid

Cat. No.: B572586
CAS No.: 1256346-34-5
M. Wt: 168.043
InChI Key: NDHAAOSCMLXKIR-UHFFFAOYSA-N
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Description

4-Propylcyclohex-1-enylboronic acid is an organoboron compound with the molecular formula C9H17BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a cyclohexene ring with a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylcyclohex-1-enylboronic acid typically involves the hydroboration of 4-propylcyclohex-1-ene followed by oxidation. The hydroboration step introduces the boron atom into the cyclohexene ring, and subsequent oxidation converts the boron-containing intermediate into the boronic acid.

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Propylcyclohex-1-enylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products:

    Oxidation: 4-Propylcyclohexanone.

    Reduction: 4-Propylcyclohexane.

    Substitution: Various biaryl compounds when coupled with aryl halides.

Scientific Research Applications

4-Propylcyclohex-1-enylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Propylcyclohex-1-enylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling, where the boron atom facilitates the transfer of an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: 4-Propylcyclohex-1-enylboronic acid is unique due to its cyclohexene ring structure and propyl substituent, which confer distinct reactivity and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.

Properties

IUPAC Name

(4-propylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHAAOSCMLXKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681669
Record name (4-Propylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-34-5
Record name (4-Propylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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